2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid
Overview
Description
2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid, also known as 2’-Hydroxy-4’-methoxy-benzophenone-2-carboxylic acid, is an organic compound with the molecular formula C15H12O5. This compound is a derivative of benzoic acid and is characterized by the presence of both hydroxy and methoxy functional groups on the benzoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid typically involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with benzoic acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(2-Hydroxy-4-methoxybenzoyl)benzoquinone.
Reduction: Formation of 2-(2-Hydroxy-4-methoxybenzyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzoic acid: Similar structure but lacks the benzoyl group.
4-Methoxysalicylic acid: Similar functional groups but different structural arrangement.
2-Hydroxy-5-methoxybenzoic acid: Similar functional groups but different positions on the benzene ring.
Uniqueness
2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid is unique due to the presence of both hydroxy and methoxy groups on the benzoyl moiety, which imparts distinct chemical properties and reactivity. This structural arrangement allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(2-hydroxy-4-methoxybenzoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-20-9-6-7-12(13(16)8-9)14(17)10-4-2-3-5-11(10)15(18)19/h2-8,16H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZIIHMTTRXXIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063599 | |
Record name | Benzoic acid, 2-(2-hydroxy-4-methoxybenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4756-45-0 | |
Record name | 2-Hydroxy-4-methoxy-2′-carboxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4756-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-methoxy-2'-carboxybenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyasorb | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-(2-hydroxy-4-methoxybenzoyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(2-hydroxy-4-methoxybenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-4-METHOXY-2'-CARBOXYBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5XYA01F2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid (Cyasorb) primarily acts as a UV absorber. It absorbs harmful UV radiation from sunlight and dissipates it as heat, preventing it from reaching and degrading the polymer chains. [, , ]
ANone: In the absence of stabilizers, polymers like EVA undergo photo-oxidation, leading to chain scission, formation of chromophores (causing discoloration), and generation of volatile organic compounds like acetic acid. [, ]
ANone: The molecular formula of this compound is C15H12O5, and its molecular weight is 272.25 g/mol.
ANone: Techniques like Fourier Transform Infrared Spectroscopy (FTIR), UV-Visible Spectroscopy, and Nuclear Magnetic Resonance (NMR) are valuable tools to identify and characterize this compound and its degradation products within polymer matrices. [, , ]
ANone: this compound is widely used for stabilizing polyolefins, including polyethylene, polypropylene, and ethylene copolymers like EVA. [, , ]
ANone: this compound, especially when combined with synergists like organic phosphites or zinc dialkyldithiocarbamates, offers superior UV stabilization compared to some organic absorbers in terms of both efficiency and cost-effectiveness. []
ANone: Factors like concentration, dispersion within the polymer matrix, presence of synergistic additives, exposure conditions (UV intensity, temperature, humidity), and the type of polymer itself can impact the effectiveness of this compound. [, ]
ANone: While primarily known as a UV absorber, some studies have investigated the potential catalytic activity of this compound, particularly in its nickel complex form, in decomposing hydroperoxides, which are intermediates in polymer degradation. []
ANone: Replacing alkoxy groups with hydroxyl groups in benzophenone-based UV absorbers can lead to stronger intermolecular interactions, such as hydrogen bonding, with other additives like hindered piperidine stabilizers, potentially enhancing their synergistic effects. []
ANone: While generally considered stable, this compound can undergo photochemical decomposition upon prolonged exposure to UV radiation, leading to a reduction in its effectiveness over time. []
ANone: Combining this compound with other stabilizers (e.g., hindered amine light stabilizers), using UV-filtering materials, optimizing its dispersion in the polymer matrix, and developing new formulations with reduced chromophore generation during curing are potential approaches to enhance its long-term performance. [, ]
ANone: Other UV absorbers like hindered amine light stabilizers (HALS), benzotriazoles, and cyanoacrylates, along with inorganic UV blockers like zinc oxide and titanium dioxide, can serve as alternatives. [, , , ]
ANone: Compatibility with recycling streams, potential for additive migration during reprocessing, and any regulations related to the disposal of materials containing this compound need to be addressed. []
ANone: Access to analytical techniques like FTIR, UV-Vis Spectroscopy, GPC, DSC, and microscopy, along with weathering chambers for accelerated aging studies, are crucial for researchers in this field. Collaboration with material scientists, polymer chemists, and analytical chemists is also highly beneficial. [, , ]
ANone: The development and understanding of UV stabilizers like this compound have significantly impacted industries beyond polymers, including coatings, textiles, and packaging, by improving the durability and lifespan of materials exposed to sunlight. [, ]
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